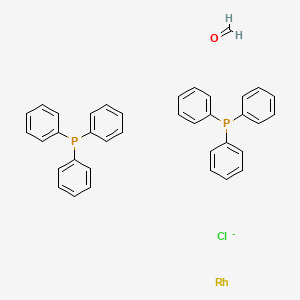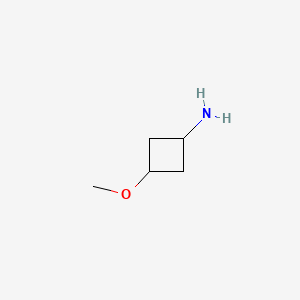
N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide, also known as propantheline bromide, is a muscarinic antagonist used primarily as an antispasmodic agent. It is utilized in the treatment of various conditions such as rhinitis, urinary incontinence, and ulcers. At higher doses, it exhibits nicotinic effects, leading to neuromuscular blocking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propantheline bromide is synthesized by reacting xanthene-9-carboxylic acid chloride with 2-di-iso-propylaminoethanol to form an ester. This ester is then reacted with methyl bromide to produce the quaternary salt, propantheline bromide .
Industrial Production Methods
The industrial production of propantheline bromide involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets regulatory standards for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Propantheline bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced, although this is less common.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the bromide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
Propantheline bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quaternary ammonium salts.
Biology: It is studied for its effects on muscarinic receptors and its role in neuromuscular blocking.
Medicine: It is used in the treatment of gastrointestinal disorders, urinary incontinence, and rhinitis.
Industry: It is used in the formulation of various pharmaceutical products.
Mécanisme D'action
Propantheline bromide exerts its effects by blocking muscarinic receptors, thereby inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle spasms and decreased secretions in the gastrointestinal tract. At higher doses, it also blocks nicotinic receptors, resulting in neuromuscular blocking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: Another muscarinic antagonist with similar antispasmodic effects but a different chemical structure.
Scopolamine: Similar in function but used primarily for motion sickness.
Hyoscyamine: Used for similar indications but has a different pharmacokinetic profile.
Uniqueness
Propantheline bromide is unique due to its specific chemical structure, which allows it to be highly effective as an antispasmodic agent with both muscarinic and nicotinic blocking effects. This dual action makes it particularly useful in treating a variety of conditions .
Propriétés
IUPAC Name |
methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO3.BrH/c1-15(2)24(6,16(3)4)17(5)26-23(25)22-18-11-7-9-13-20(18)27-21-14-10-8-12-19(21)22;/h7-17,22H,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDBNGQHCDRTKM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+](C)(C(C)C)C(C)OC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)
![3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144045.png)

![2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid](/img/structure/B1144048.png)



